6-Iodoquinoxaline
Overview
Description
6-Iodoquinoxaline is an organic compound with the molecular formula C8H5IN2 It is a derivative of quinoxaline, where an iodine atom is substituted at the sixth position of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodoquinoxaline typically involves the iodination of quinoxaline derivatives. One common method is the electrophilic substitution reaction of quinoxaline with iodine in the presence of an oxidizing agent. For example, 2,3-dichloroquinoxaline can be regioselectively iodinated at the sixth position using iodine and an oxidizing agent like 95% sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Iodoquinoxaline undergoes various types of chemical reactions, including:
Electrophilic Substitution: The iodine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by nucleophiles.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like iodine and oxidizing agents (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
Electrophilic Substitution: Products include various 6-substituted quinoxalines.
Nucleophilic Substitution: Products include quinoxaline derivatives with nucleophilic groups at the sixth position.
Cross-Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
6-Iodoquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and photoluminescent materials.
Chemical Biology: It serves as a probe for studying biological processes and as a precursor for the synthesis of fluorescent dyes.
Mechanism of Action
The mechanism of action of 6-iodoquinoxaline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodoquinoxaline
- 5-Iodoquinoxaline
- 7-Iodoquinoxaline
Comparison
6-Iodoquinoxaline is unique due to the specific position of the iodine atom, which can influence its reactivity and biological activity. Compared to other iodoquinoxalines, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
6-iodoquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQDPVJVUFEWLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640609 | |
Record name | 6-Iodoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50998-18-0 | |
Record name | 6-Iodoquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50998-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of isomeric phenylquinoxalines, and how are they determined?
A1: Isomeric phenylquinoxalines, specifically those derived from reactions like 3-bromobenzil with 4-iodo-o-phenylenediamine, exhibit distinct structural features. These isomers, identifiable by their varying melting points, have been meticulously characterized using techniques like X-ray crystallography and 13C NMR spectroscopy []. This analysis allowed for the definitive assignment of structural configurations, differentiating between isomers like 3-(3-bromophenyl)-2-phenyl-6-iodoquinoxaline and 2-(3-bromophenyl)-3-phenyl-6-iodoquinoxaline.
Q2: How does the presence of isomers affect the properties of acetylene-terminated quinoxaline resin systems?
A2: Research indicates that isomeric mixtures of acetylene-terminated quinoxalines can significantly influence the material properties of these resin systems []. For instance, the presence of isomers has been found to hinder the transition from an amorphous to a crystalline state. Additionally, isomers can exhibit notable variations in solubility and melting point behavior, which directly impacts the melt processing of these resin systems.
Q3: Can you describe a regioselective synthetic route for 6-iodoquinoxaline derivatives?
A3: A highly regioselective synthesis of 2-chloro-6-iodoquinoxaline can be achieved by leveraging the reactivity of 2(1H)-quinoxalinone []. This method involves an electrophilic substitution reaction where 2(1H)-quinoxalinone reacts with iodide ions in a 95% sulfuric acid medium. The reaction proceeds with high selectivity, favoring substitution at the 6-position of the quinoxaline ring, leading to the desired 2-chloro-6-iodoquinoxaline derivative.
Q4: What are the potential applications of this compound derivatives in medicinal chemistry?
A4: this compound derivatives have shown promise as potential radiotracers for Positron Emission Tomography (PET) imaging and targeted radionuclide therapy, particularly in the context of melanoma []. For instance, [(18)F]8, a fluorinated this compound-2-carboxamide derivative, has demonstrated favorable tumor uptake and clearance properties in preclinical models, highlighting its potential for melanoma imaging and therapy.
Q5: Are there specific structural modifications of this compound derivatives that enhance their properties as imaging agents?
A5: Research suggests that incorporating fluorine atoms into the side chains of this compound-2-carboxamide derivatives can significantly impact their in vivo biodistribution and imaging characteristics []. This structure-activity relationship study highlighted the importance of side chain modifications in optimizing these compounds for PET imaging applications.
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